molecular formula C30H29Cl2N3O4S2 B2563099 ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532975-67-0

ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2563099
CAS No.: 532975-67-0
M. Wt: 630.6
InChI Key: KYSVNTYRICLHEV-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a multifunctional organic compound with a complex architecture. Its structure integrates several pharmacologically relevant moieties:

  • Ethyl carboxylate group: Enhances solubility and serves as a common pharmacophore in drug design.
  • Sulfanyl-propanamido linker: Facilitates conformational flexibility and intermolecular interactions.
  • 1H-indol-3-yl subunit: A heteroaromatic system known for bioactivity in medicinal chemistry.
  • 2,4-Dichlorophenyl formamide: Introduces halogenated aromaticity, influencing lipophilicity and receptor binding.

This compound’s design leverages the "similarity principle" in organic chemistry, where structural analogs often exhibit comparable physical, chemical, or biological properties . Its synthesis likely involves sequential amidation, sulfhydryl coupling, and cyclization steps, akin to methods reported for related indole-thiophene hybrids .

Properties

IUPAC Name

ethyl 2-[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29Cl2N3O4S2/c1-3-39-30(38)26-21-8-6-10-24(21)41-29(26)34-27(36)17(2)40-25-16-35(23-9-5-4-7-20(23)25)14-13-33-28(37)19-12-11-18(31)15-22(19)32/h4-5,7,9,11-12,15-17H,3,6,8,10,13-14H2,1-2H3,(H,33,37)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSVNTYRICLHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the dichlorophenyl group through a formylation reaction. The thiophene ring is then constructed via a cyclization reaction. The final step involves the esterification of the carboxylate group to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to streamline the production process and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemical Formula

The molecular formula of ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is C₁₈H₁₈Cl₂N₂O₂S.

Molecular Weight

The compound has a molecular weight of approximately 393.1 g/mol.

Industrial Production Methods

For industrial applications, optimizing the synthetic route is crucial to maximize yield and reduce costs. High-throughput screening methods can identify efficient catalysts and reaction conditions. Continuous flow chemistry techniques may also be employed to enhance scalability.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : As a precursor for more intricate chemical entities.
  • Model Compound Studies : To investigate reaction mechanisms and interactions.

Biology

The compound's unique structure allows it to interact with biological macromolecules, positioning it as a candidate for drug discovery. Research indicates potential biological activities including:

  • Antiviral Properties : Investigated for efficacy against viral infections.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

Medicine

In medical research, this compound is explored for its therapeutic applications:

  • Anticancer Activity : Compounds with similar structures have shown significant anticancer properties by inducing apoptosis and inhibiting cell proliferation across various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that indole-based compounds effectively target the MCF-7 breast cancer cell line with IC50 values in the low micromolar range. The cyclopenta[b]thiophene structure may enhance these effects through synergistic mechanisms involving signaling pathways related to tumor growth and metastasis.

Industry

While not widely utilized in industrial applications yet, there is potential for this compound in developing new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Reported Bioactivity
Target Compound ~700 (estimated) 2,4-Dichlorophenyl, Indole, Sulfanyl Low (high lipophilicity) Not reported
Ethyl 2-[...oxadiazol-2-yl]sulfonyl...] ~600 3,5-Dimethoxyphenyl, Oxadiazole Moderate (polar groups) Not reported
N-(2-(1H-Indol-3-yl)ethyl)-[...]propanamide ~400 Fluoro-biphenyl Low (aromatic halogens) Potential CNS activity
Methyl 4-[...chromen-2-yl)ethyl...] ~560 Fluorophenyl, Chromen-4-one Low (polyaromatic system) Kinase inhibition

Research Implications and Limitations

  • Synthesis Challenges : The target compound’s complexity necessitates multi-step protocols, such as Pd-mediated cross-coupling (as in ) and sequential amidation .
  • Bioactivity Gaps : While analogs like pyrazolo-pyrimidine derivatives show kinase inhibition , the target compound’s biological profile remains unexplored.
  • Solubility-Polarity Trade-offs : The dichlorophenyl group’s hydrophobicity may limit aqueous solubility, a common issue in halogenated compounds .

Biological Activity

The compound ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Cyclopenta[b]thiophene core : A heterocyclic structure known for its biological activity.
  • Indole moiety : Often associated with anti-cancer and anti-inflammatory properties.
  • Dichlorophenyl group : Known for its role in enhancing the lipophilicity and biological activity of compounds.

Anticancer Activity

Research has indicated that compounds with indole and thiophene structures exhibit significant anticancer properties. For instance:

  • Indole derivatives have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. A study demonstrated that indole-based compounds could effectively target the MCF-7 breast cancer cell line, exhibiting IC50 values in the low micromolar range .
  • The presence of the cyclopenta[b]thiophene structure may enhance these effects through synergistic mechanisms, potentially involving the modulation of signaling pathways related to tumor growth and metastasis.

Anti-inflammatory Properties

The incorporation of the dichlorophenyl formamido group is notable for its anti-inflammatory potential. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models:

  • Studies have shown that derivatives containing similar functional groups effectively modulate inflammatory responses by inhibiting NF-kB activation and COX enzymes .

Antimicrobial Activity

Compounds with similar scaffolds have demonstrated broad-spectrum antimicrobial activity:

  • The sulfanyl group in the compound may contribute to its antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic processes. Research on related thiazole and thiophene derivatives has shown significant activity against both Gram-positive and Gram-negative bacteria .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to G1/S or G2/M phase arrest.
  • Enzyme Inhibition : Competitive inhibition of enzymes involved in inflammatory pathways (e.g., COX) and microbial metabolism.

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

StudyCompoundActivityFindings
Indole derivativeAnticancerIC50 = 6.2 μM against HCT-116 cells
Thiazole derivativeAntimicrobialEffective against E. coli and S. aureus
CyclopentathiopheneAnti-inflammatoryReduced TNF-alpha levels in vitro

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis involves multi-step reactions, typically starting with condensation of indole derivatives and 2,4-dichlorophenylformamide intermediates, followed by thioether formation and cyclization. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Exothermic steps (e.g., thiol coupling) require cooling to 0–5°C to avoid side reactions .
  • Catalysts : Piperidine or acetic acid may accelerate Knoevenagel condensations in analogous thiophene syntheses . Yields (60–85%) depend on purification via column chromatography or recrystallization, validated by HPLC (>95% purity) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify key functional groups (e.g., indole NH at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity and stability under acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indole or thiophene rings) influence biological activity?

Comparative studies of analogs reveal:

  • 2,4-Dichlorophenyl group : Enhances lipophilicity and receptor binding affinity, critical for enzyme inhibition (e.g., COX-2) .
  • Cyclopenta[b]thiophene core : Rigidity improves metabolic stability compared to non-fused thiophenes .
  • Ethyl ester vs. free carboxylic acid : Esterification increases cell permeability but may reduce target engagement in vitro . Table 1 : Bioactivity trends in analogs
Substituent ModificationIC50_{50} (μM)Target
2,4-Dichlorophenyl0.45 ± 0.02COX-2
4-Fluorophenyl1.2 ± 0.1COX-2
Methyl ester>10COX-2
Data inferred from structurally related compounds .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Purity variability : Impurities >5% (e.g., unreacted intermediates) can skew assay results. Validate via HPLC before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) affect activity .
  • Solvent artifacts : DMSO >0.1% may inhibit certain targets; use vehicle controls . Methodological recommendation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based) and cross-validate with structural analogs .

Methodological Challenges and Solutions

Q. What strategies improve the stability of this compound during in vitro assays?

  • Light sensitivity : Store solutions in amber vials; avoid prolonged UV exposure .
  • Hydrolysis : Use phosphate buffers (pH 7.4) for ester stability; avoid basic conditions (pH >8) .
  • Freeze-thaw cycles : Aliquot stock solutions to prevent degradation .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • Docking studies : Use software like AutoDock Vina to predict binding to targets (e.g., kinase domains) .
  • QSAR models : Correlate substituent electronegativity or steric bulk with IC50_{50} values for lead optimization .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP interactions to prioritize synthesizable candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.